molecular formula C19H16ClF3N2O2 B5344846 2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide

2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide

Cat. No.: B5344846
M. Wt: 396.8 g/mol
InChI Key: UNPAINHPTLINMD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide is a complex organic compound that features a benzamide core linked to an indole derivative. This compound is notable for its unique structural properties, which include a trifluoromethoxy group and a chloro substituent. These features make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O2/c1-11-13(8-9-24-18(26)14-4-2-3-5-16(14)20)15-10-12(27-19(21,22)23)6-7-17(15)25-11/h2-7,10,25H,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPAINHPTLINMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the trifluoromethoxy group and the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used to study the effects of specific functional groups on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group and the indole core are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide apart is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and in the study of structure-activity relationships.

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